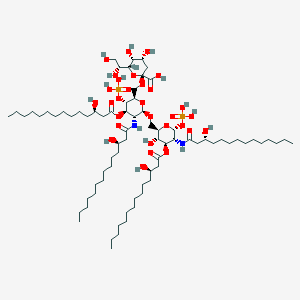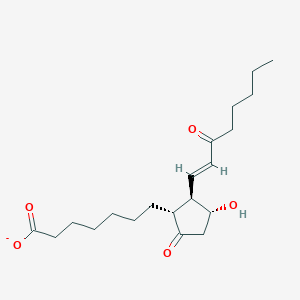
15-dehydro-prostaglandin E1(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-dehydro-prostaglandin E1(1-) is conjugate base of 15-dehydro-prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a 15-dehydro-prostaglandin E1.
Scientific Research Applications
Anti-inflammatory Properties
15-dehydro-prostaglandin E1(1-), also known as 15d-PGJ2, is recognized for its anti-inflammatory functions, acting through PGD2 receptors and intracellular targets like the nuclear receptor PPARgamma. This action is responsible for many of its anti-inflammatory effects in both molecular physiology and pathological states, highlighting its potential in treating inflammation-related disorders (Scher & Pillinger, 2005).
Tissue Repair and Regeneration
Inhibitors of 15-PGDH, an enzyme regulating the concentration of prostaglandin E2 (PGE2), have been shown to elevate PGE2 levels, promoting tissue repair and regeneration. Novel quinoxaline amides offer potent inhibition of 15-PGDH, displaying protective activity in mouse models of ulcerative colitis and recovery from bone marrow transplantation (Hu et al., 2022).
Tumor Suppression
15-PGDH functions as a tumor suppressor by antagonizing the action of the COX-2 oncogene, contributing to elevated levels of PGE2 in tumors. Its down-regulation in cancers suggests a protective role against tumor progression, offering insights into cancer chemoprevention strategies (Tai, 2011).
Immune Modulation
Prostaglandins, including 15-dehydro-prostaglandin E1(1-), modulate immunity and inflammation, playing divergent roles in immune regulation. Understanding these roles is crucial for developing new therapies aimed at immune modulation, especially in cancer progression (Harris et al., 2002).
Mechanisms of Inhibition
15d-PGJ2 can inhibit microsomal prostaglandin E synthase 1 (MPGES1) through covalent modification and noncovalent inhibition. This dual mechanism of action contributes to its anti-inflammatory properties, with implications for pharmacological interventions in inflammation and related diseases (Prage et al., 2012).
properties
Product Name |
15-dehydro-prostaglandin E1(1-) |
|---|---|
Molecular Formula |
C20H31O5- |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t16-,17-,19-/m1/s1 |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-M |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



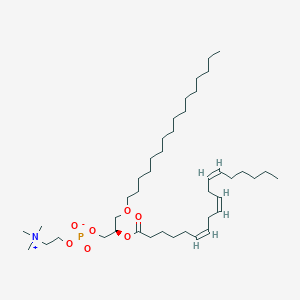
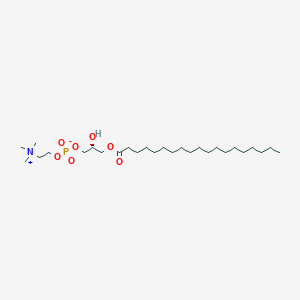
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
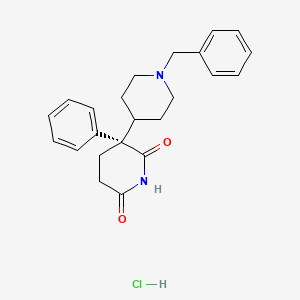
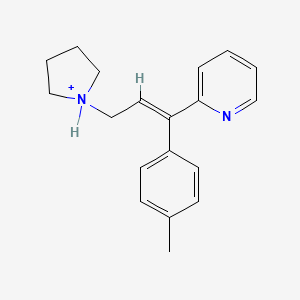
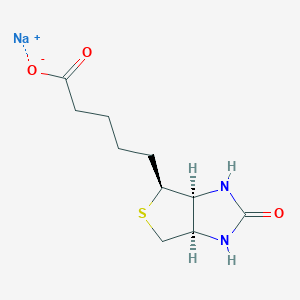
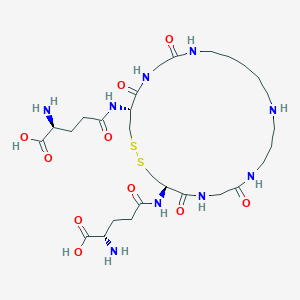

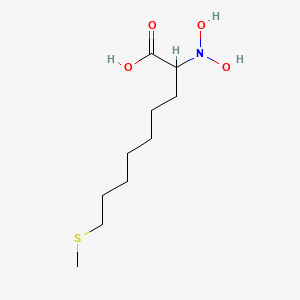
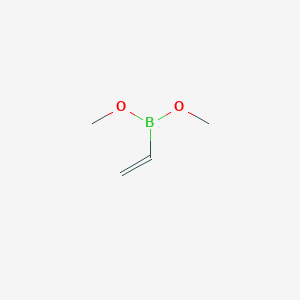
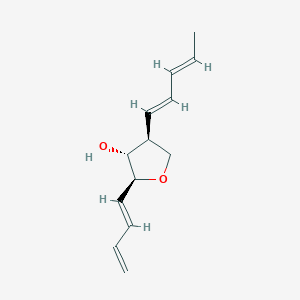
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
